

Benalaxyl-d5: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benalaxyl-d5

Cat. No.: B12426397

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties and structure of **Benalaxyl-d5**, a deuterated analog of the fungicide Benalaxyl. This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of stable isotope-labeled compounds in agricultural and environmental research.

Chemical Properties

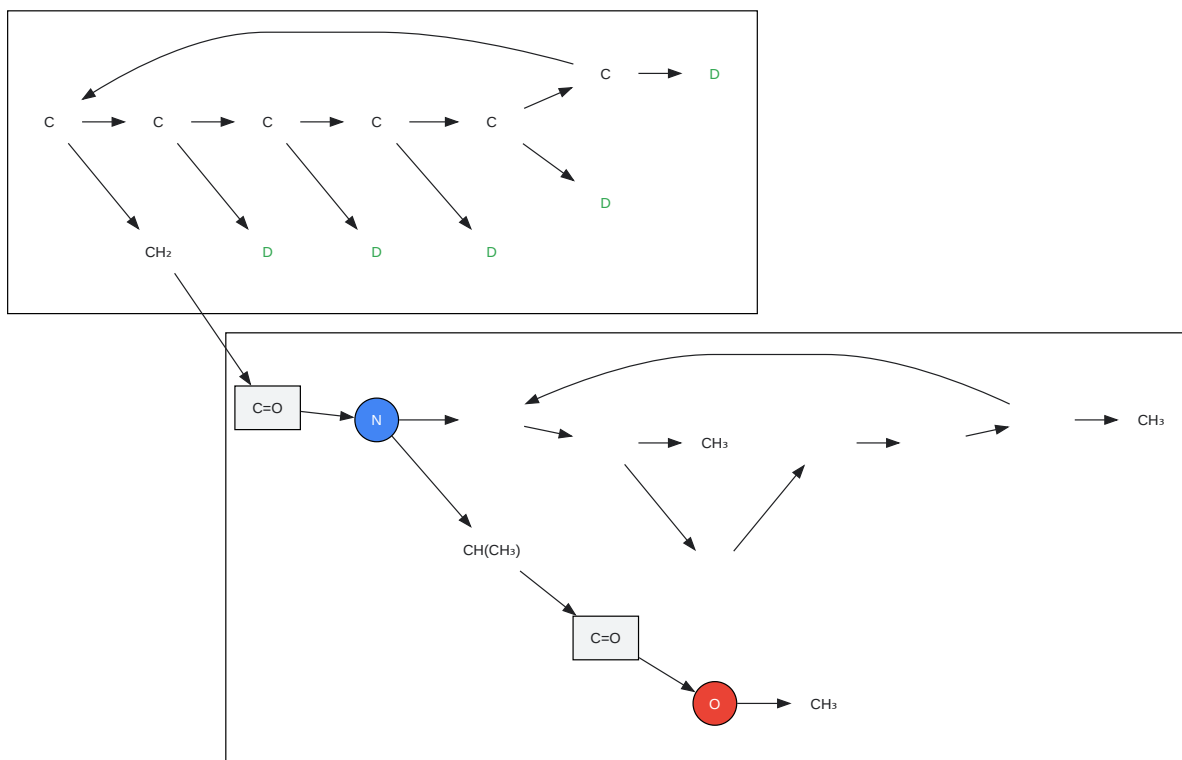
Benalaxyl-d5 is the deuterium-labeled form of Benalaxyl, a systemic fungicide.^{[1][2]} The incorporation of five deuterium atoms into the phenyl ring enhances its utility in various analytical applications, particularly in mass spectrometry-based quantification methods where it serves as an excellent internal standard. The key chemical properties of **Benalaxyl-d5** are summarized in the table below.

Property	Value	Source(s)
Chemical Name	(±)-Benalaxyl-d5, Benalaxyl-D5 (phenyl-D5), Methyl 2-(N-(2,6-dimethylphenyl)-2-(phenyl-d5)acetamido)propanoate	[3][4]
Molecular Formula	C ₂₀ H ₁₈ D ₅ NO ₃	[1][2][5][6]
Molecular Weight	330.43 g/mol	[1][2][5]
Accurate Mass	330.1992	[4]
CAS Number	2714421-66-4	[1][2][7]
Unlabeled CAS Number	71626-11-4	[1][3][4]
Physical Format	Neat	[3][4]
Appearance	Colorless solid	[8]
Storage Conditions	Room temperature; store in a tightly closed container in a cool, dry, well-ventilated area.	[5][9]

Chemical Structure

Benalaxyl-d5 possesses a chiral center, and its structure is characterized by a deuterated phenylacetyl group attached to an N-(2,6-dimethylphenyl)-D-alanine methyl ester moiety. The deuterium atoms are located on the phenyl ring of the phenylacetyl group.

2D Chemical Structure



[Click to download full resolution via product page](#)

Caption: 2D structure of **Benalaxyl-d5**.

SMILES and InChI Representations

- SMILES: [2H]c1c([2H])c([2H])c(CC(=O)N(C(C)C(=O)OC)c2c(C)cccc2C)c([2H])c1[2H][\[4\]](#)
- InChI: InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/i5D,6D,7D,11D,12D[\[4\]](#)

Experimental Protocols

Detailed experimental protocols for the synthesis of **Benalaxyl-d5** are not readily available in the public domain. However, based on the synthesis of related compounds, a general approach can be outlined.

General Synthetic Approach

The synthesis of **Benalaxyl-d5** would likely involve the use of a deuterated starting material. A plausible route could be the acylation of methyl N-(2,6-dimethylphenyl)-D-alaninate with phenyl-d5-acetyl chloride. The phenyl-d5-acetyl chloride can be prepared from commercially available phenyl-d5-acetic acid.

A related synthesis for C14-labelled Benalaxyl-M utilized [phenyl-U-14C]N-(2,6-dimethylphenyl)-D-alanine methyl ester as a key intermediate, which was then reacted with Meldrum's acid.^{[3][10]} This suggests that a similar strategy starting with a deuterated aniline precursor could also be a viable synthetic route.

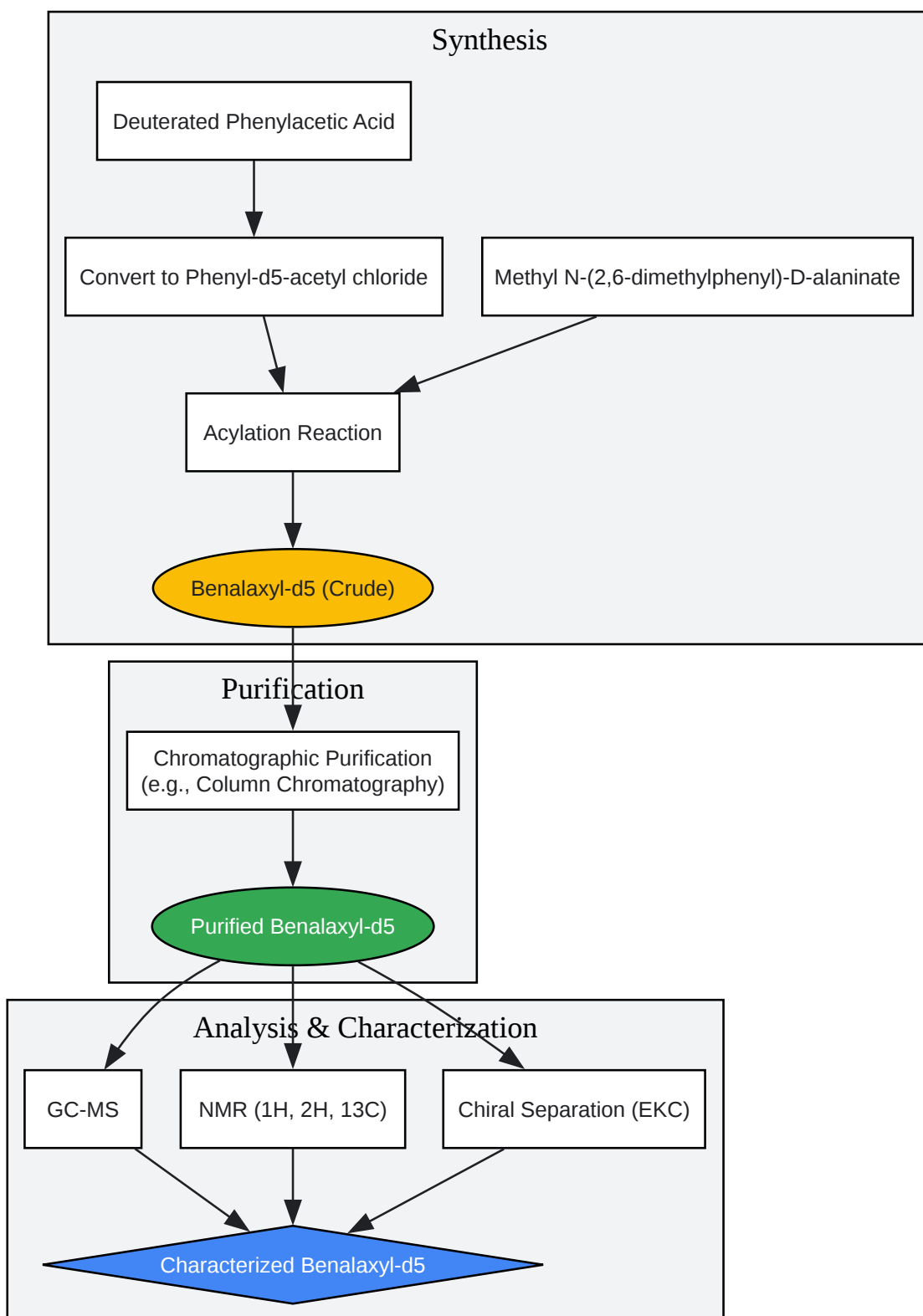
Analytical Characterization

The characterization of **Benalaxyl-d5** and its unlabeled counterpart typically involves a combination of chromatographic and spectroscopic techniques.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of a derivative, Monochloro Benalaxyl, GC-MS was used to confirm its structure based on the retention time and mass spectrum fragmentation pattern.^[8] The mass spectrum of unlabeled Benalaxyl is available in the NIST WebBook and can be used for comparison.^[1]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR spectroscopy is used to elucidate the molecular structure of Benalaxyl and its derivatives.^[8] For **Benalaxyl-d5**, ¹H NMR would show the absence of signals corresponding to the phenyl protons of the phenylacetyl group, while ²H (Deuterium) NMR would confirm the positions of the deuterium labels.
- **Chiral Separation Techniques:** Since Benalaxyl is a chiral molecule, methods for separating its enantiomers are important for studying their individual biological activities. Electrokinetic chromatography (EKC) has been successfully employed for the chiral separation of metalaxyl and benalaxyl enantiomers using cyclodextrins as chiral selectors.^[7] The developed method was shown to be suitable for determining enantiomeric impurities in commercial formulations.^[7]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of **Benalaxyl-d5**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and analysis of **Benalaxyl-d5**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benalaxyl [webbook.nist.gov]
- 2. fao.org [fao.org]
- 3. C14-Labelled Synthesis of Benalaxyl-M and Its Two Soil Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Fungicidal efficacy assessment of synthesized Monochloro Benalaxyl [ejbo.journals.ekb.eg]
- 6. Benalaxyl-d5 | CAS | LGC Standards [lgcstandards.com]
- 7. Chiral separation of metalaxyl and benalaxyl fungicides by electrokinetic chromatography and determination of enantiomeric impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejbo.journals.ekb.eg [ejbo.journals.ekb.eg]
- 9. clearsynth.com [clearsynth.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Benalaxyl-d5: A Technical Overview of its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12426397#benalaxyl-d5-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com